molecular formula C13H18N2O2S2 B2899624 3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 744227-02-9

3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2899624
CAS No.: 744227-02-9
M. Wt: 298.42
InChI Key: LSGFERQHNHYBHL-UHFFFAOYSA-N
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Description

3-(3-Ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a specialized thieno[2,3-d]pyrimidin-4-one scaffold-based chemical building block designed for research use only. This compound is structurally characterized by a thienopyrimidine core, which is a fused bicyclic system known to confer significant bioactivity and is of high interest in medicinal chemistry and drug discovery. The core structure is substituted with a 3-ethoxypropyl group at the 3-position, 5,6-dimethyl groups on the thiophene ring, and a critical sulfanyl (thiol) moiety at the 2-position. This specific pattern of substitution, particularly the 2-sulfanyl group, is a key pharmacophore that often enables this class of molecules to act as versatile intermediates for the synthesis of more complex target molecules or to exhibit intrinsic biological activity by interacting with enzymatic targets . Thieno[2,3-d]pyrimidin-4-one derivatives are recognized in scientific literature for their diverse pharmacological potential. While the specific biological profile of this analog is a subject of ongoing research, structurally related compounds have demonstrated significant utility as core scaffolds in the development of ligands for nuclear receptors, such as the orphan nuclear receptor NR2F6 . Modulation of such receptors is a promising strategy for intervening in various disease pathways, including cancer and immune disorders. Furthermore, analogous compounds featuring the 2-sulfanyl group have been investigated as gonadotropin-releasing hormone (GnRH) receptor antagonists, indicating potential applications in the realm of endocrine research and the development of treatments for hormone-dependent conditions . The presence of the ethyl-terminated alkoxypropyl side chain is a structural feature designed to influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, thereby fine-tuning its performance in biological systems. Researchers can employ this compound in high-throughput screening assays to identify novel bioactive molecules, in structure-activity relationship (SAR) studies to optimize potency and selectivity against a specific target, or as a key synthetic intermediate for further chemical elaboration. The reactive 2-sulfanyl group allows for further derivatization, enabling the construction of diverse chemical libraries. This product is intended for use in controlled laboratory environments by qualified research professionals. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-4-17-7-5-6-15-12(16)10-8(2)9(3)19-11(10)14-13(15)18/h4-7H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGFERQHNHYBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(NC1=S)SC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thienopyrimidinone Synthesis via Cyclocondensation

The thieno[2,3-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of 2-aminothiophene derivatives with carbonyl-containing reagents.

Formamide-Mediated Cyclization

Aminothiophene substrates react with formamide under thermal conditions to form the pyrimidinone ring. For example, 2-amino-5,6-dimethylthiophene-3-carboxamide undergoes cyclization with excess formamide at 180°C for 4–6 hours, yielding 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (76–97% yield). This method is favored for its simplicity and high efficiency, though substituents like ethoxy groups may require modified conditions to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclization. A mixture of 2-amino-5,6-dimethylthiophene-3-carbonitrile and formamide, irradiated at 180 W for 15–20 minutes, produces the core structure in 85–90% yield. This approach reduces reaction times from hours to minutes while maintaining high purity.

Thiolation at Position 2

The 2-sulfanyl group is introduced via thiolation of a precursor with a leaving group (e.g., chloro or oxo).

Lawesson’s Reagent-Mediated Thionation

Treating 5,6-dimethyl-3-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4(3H)-one with Lawesson’s reagent in toluene under reflux for 6 hours replaces the 2-oxo group with a sulfanyl group (65–70% yield). This method is reliable but requires careful stoichiometric control to avoid over-thionation.

Nucleophilic Substitution with Thiourea

An alternative route involves substituting a 2-chloro intermediate with thiourea. The chloro compound, synthesized via POCl3 treatment of the 2-oxo precursor, reacts with thiourea in ethanol at reflux for 4 hours, yielding the 2-sulfanyl derivative (60–65% yield).

Table 2: Thiolation Method Comparison
Method Reagent Conditions Yield (%)
Lawesson’s reagent Toluene, reflux 6 h 70
Thiourea substitution Ethanol, reflux 4 h 65

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • IR Spectroscopy : The 2-sulfanyl group exhibits a ν(S-H) stretch at 2550 cm⁻¹, while the carbonyl (C=O) appears at 1680 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.22 (t, 3H, OCH₂CH₂CH₃), 2.35 (s, 6H, 5,6-CH₃), 3.48 (m, 4H, OCH₂CH₂CH₃), 4.02 (q, 2H, OCH₂CH₃).
  • Mass Spectrometry : m/z 325.1 [M+H]⁺, consistent with the molecular formula C₁₄H₂₀N₂O₂S₂.

Challenges and Optimization Strategies

Purification of Sulfanyl Derivatives

The 2-sulfanyl group’s polarity complicates column chromatography. Silica gel pretreatment with 5% acetic acid improves resolution, while recrystallization from ethanol/water (1:1) enhances purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thieno[2,3-d]pyrimidine derivatives, and various substituted analogs. These products can be further utilized in different applications based on their chemical properties .

Scientific Research Applications

3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Substituent Effects on Physical Properties

Compound R3 (Position 3) R5/R6 Melting Point (°C) Solubility Reference
Target Compound 3-Ethoxypropyl 5,6-dimethyl Not reported Moderate (EtOH)
3-Butyl analog Butyl 5,6-dimethyl - Low (DCM)
3-Benzyl analog Benzyl 5,6-dimethyl - Low (EtOH)
3-Allyl analog (CAS 51550-04-0) Allyl Unsubstituted - High (DMF)
4b () 4-Chlorobenzylideneamino 7-methyl 198–200 Low (EtOH)

Key Observations :

  • The 3-ethoxypropyl group in the target compound balances hydrophobicity and solubility better than rigid aromatic substituents (e.g., benzyl) .
  • 5,6-Dimethyl groups likely increase crystallinity compared to unsubstituted analogs, though melting points are unreported for the target compound .

Table 2: Antimicrobial and Cytotoxic Activity

Compound Structure IC50 (μM) or Activity Target Organism/Cell Line Reference
Target Compound 3-Ethoxypropyl, 5,6-dimethyl Not reported - -
67c () 4-MeO-PhCH2CH2 0.54 (PglD inhibition) Campylobacter jejuni
67d () 4-F-PhCH2CH2 0.42 C. jejuni
Compound 5 () 5,6-dimethyl Moderate cytotoxicity HeLa cells
3-Benzyl analog () Benzyl No antifungal activity Candida spp.

Key Observations :

  • The 2-sulfanyl group is a common pharmacophore in active analogs, suggesting the target compound may exhibit similar antimicrobial or cytotoxic profiles .
  • Electron-withdrawing groups (e.g., 4-F in 67d) enhance potency in PglD inhibitors, while 5,6-dimethyl substitution correlates with cytotoxicity .

Key Observations :

  • The target compound’s synthesis likely follows established routes for 3-alkylated thienopyrimidinones, though yields are unspecified .

Biological Activity

3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and pharmacology. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • IUPAC Name : this compound
  • CAS Number : 744227-02-9
  • Molecular Weight : 305.39 g/mol

Structure

The compound consists of a thieno[2,3-d]pyrimidine core structure, characterized by the presence of sulfur and nitrogen atoms which contribute to its reactivity and biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thieno[2,3-d]pyrimidine derivatives. For instance, a series of compounds based on this scaffold were synthesized and evaluated for their inhibitory effects against various cancer cell lines.

Case Study: Antitumor Screening

A study synthesized multiple thieno[2,3-d]pyrimidine derivatives and tested their effects on the NCI 60 cancer cell line panel. Notably:

  • Compound 20 exhibited a TGI (tumor growth inhibition) value of 16.2 µM.
  • Compound 23 showed a GI50 (growth inhibition at 50%) value of 6.6 µM.

Both compounds demonstrated superior activity compared to the standard chemotherapeutic agent 5-fluorouracil .

The mechanism through which these compounds exert their antitumor effects appears to involve inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Structural studies suggest that specific functional groups enhance binding affinity to DHFR, thereby increasing potency .

Other Biological Activities

Beyond antitumor effects, thieno[2,3-d]pyrimidine derivatives have been investigated for additional biological activities:

  • Antioxidant Activity : Some derivatives have shown potential as antioxidants, protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Research indicates that certain thieno derivatives may modulate inflammatory pathways, though specific mechanisms remain to be fully elucidated .

Data Summary Table

CompoundActivity TypeIC50/Other ValuesReference
Compound 20Antitumor (NCI 60)TGI = 16.2 µM
Compound 23Antitumor (NCI 60)GI50 = 6.6 µM
Various DerivativesAntioxidantNot specified
Various DerivativesAnti-inflammatoryNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-d]pyrimidin-4-one core. Key steps include nucleophilic substitution at the 2-sulfanyl position and alkylation of the 3-ethoxypropyl group. Controlled conditions (e.g., anhydrous solvents, inert atmospheres) and catalysts like triethylamine improve yield. Temperature optimization (e.g., reflux for thioketone-amine coupling) and pH adjustments during workup are critical to minimize byproducts. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Prioritize signals for the ethoxypropyl chain (δ ~1.2–1.4 ppm for CH3, δ ~3.4–3.6 ppm for OCH2), sulfanyl proton (δ ~3.8–4.2 ppm), and methyl groups on the thiophene ring (δ ~2.2–2.5 ppm).
  • IR Spectroscopy : Confirm the C=O stretch (~1680–1720 cm⁻¹) and S–H stretch (~2550–2600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns consistent with the core structure .

Q. How do the substituents on the thieno[2,3-d]pyrimidin-4-one core influence the compound’s chemical reactivity and stability under various conditions?

  • Methodological Answer :

  • The 3-ethoxypropyl group enhances solubility in polar solvents but may sterically hinder nucleophilic attacks at the 3-position.
  • 5,6-dimethyl groups increase steric bulk, stabilizing the core against ring-opening reactions.
  • The 2-sulfanyl group acts as a nucleophilic site for derivatization (e.g., alkylation or oxidation to sulfonyl groups), but its reactivity requires inert conditions to prevent disulfide formation .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to distinguish direct target engagement from off-target effects.
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing ethoxypropyl with shorter alkyl chains) to isolate functional group contributions.
  • Assay Condition Controls : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to reduce variability .

Q. How can computational chemistry be integrated with experimental data to elucidate the binding interactions of this compound with potential enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with catalytic sites (e.g., ATP-binding pockets in kinases). Prioritize hydrogen bonds with the pyrimidinone C=O and hydrophobic contacts with methyl/ethoxy groups.
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories to assess conformational flexibility.
  • Experimental Validation : Cross-reference computational predictions with X-ray crystallography (if co-crystals are obtainable) or mutagenesis studies .

Q. What methodologies are effective for analyzing reaction intermediates and byproducts during the multi-step synthesis of this compound?

  • Methodological Answer :

  • LC-MS Monitoring : Track intermediates in real-time using liquid chromatography coupled with high-resolution mass spectrometry.
  • In-Situ IR Spectroscopy : Identify transient species (e.g., thioketone intermediates) during reflux steps.
  • Byproduct Isolation : Use preparative TLC or HPLC to isolate side products (e.g., disulfides from sulfanyl group oxidation) for structural elucidation .

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